molecular formula C22H27N3O4 B2658486 N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide CAS No. 1226453-87-7

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2658486
CAS No.: 1226453-87-7
M. Wt: 397.475
InChI Key: ZSILTQRASXBQQA-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide is a novel, complex heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a hybrid of privileged pharmacophores, including a piperidine carboxamide core and a 4-phenyloxane carbonyl group, which are frequently explored in the development of biologically active molecules . Heterocyclic amino acids and related structures are of significant importance in modern drug discovery, often serving as key scaffolds and building blocks for the preparation of heterocyclic systems and peptides . The piperidine ring, particularly when functionalized with a carbonyl group, is a well-known privileged structure in medicinal chemistry and is considered a stable bioisostere for other heterocycles, which can be leveraged to optimize binding interactions with biological targets . The 5-methyl-1,2-oxazol-3-yl (isoxazole) moiety is another valuable heterocycle that can contribute to favorable pharmacokinetic properties and target engagement. This compound is intended for use as a building block or a chemical probe in diversity-oriented synthesis (DOS), hit-to-lead optimization, and the construction of DNA-encoded chemical libraries . It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-15-19(24-29-16)23-20(26)17-7-11-25(12-8-17)21(27)22(9-13-28-14-10-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSILTQRASXBQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole, 4-phenyloxane-4-carbonyl chloride, and piperidine-4-carboxylic acid. The reactions could involve:

  • Formation of the oxazole ring through cyclization reactions.
  • Coupling reactions to attach the oxazole ring to the piperidine moiety.
  • Acylation reactions to introduce the carbonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for higher yields and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar oxazole structures have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific cancer cell growth pathways and induction of apoptosis.

Case Study : In a study evaluating related oxazole derivatives, compounds demonstrated significant growth inhibition against non-small-cell lung cancer and ovarian cancer cell lines, with percent growth inhibitions (PGIs) exceeding 80% at specific concentrations . The structure of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide suggests it may exhibit similar properties due to its structural analogies.

Neuropharmacological Applications

The piperidine moiety in the compound indicates potential neuropharmacological applications. Piperidine derivatives are known for their activity in modulating neurotransmitter systems, which can be beneficial in treating neurological disorders.

Research Insight : Compounds with piperidine structures have been investigated for their effects on serotonin and dopamine receptors, suggesting that this compound could be explored for antidepressant or anxiolytic effects .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been documented extensively. The presence of the oxazole ring in this compound may confer similar antimicrobial activity.

Case Study : A study on oxadiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound might be effective against microbial strains as well.

a. Inhibition of Enzymatic Activity

Many oxazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.

b. Interaction with Receptors

The compound may interact with various receptors in the nervous system or immune cells, influencing neurotransmission or immune response.

Future Research Directions

Further research is needed to fully elucidate the pharmacological profiles of this compound:

a. In Vivo Studies

Conducting in vivo studies to assess efficacy and safety profiles will be crucial for understanding its therapeutic potential.

b. Structure–Activity Relationship (SAR) Studies

Investigating the SAR will help identify key structural features responsible for its biological activity, guiding future synthesis of more potent analogs.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors in the body to elicit a biological response.

    Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal transduction: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Key analogs differ in the acyl group attached to the piperidine nitrogen (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent (R) logP Key Properties/References
Target Compound: N-(5-Methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide Not provided Not provided 4-Phenyloxane-carbonyl Not provided N/A (hypothetical comparison)
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide C₁₇H₁₉FN₃O₃ 347.35 4-Fluorobenzoyl ~2.5* Enhanced polarity due to fluorine
1-(4-Chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide C₁₇H₁₈ClN₃O₃ 347.8 4-Chlorobenzoyl 2.52 Higher logP vs. fluoro analog
1-(4-Methoxybenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide C₁₈H₂₁N₃O₄ 343.38 4-Methoxybenzoyl ~2.4* Electron-donating methoxy group
N-(5-Methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide (base structure) C₁₀H₁₅N₃O₂ 209.25 None Not provided Simplest analog; lower molecular weight

*Estimated based on substituent contributions.

Key Observations:
  • Halogen Effects : Fluorine (electron-withdrawing) in increases polarity compared to chlorine (electron-withdrawing but lipophilic) in , which raises logP (2.52 vs. ~2.5).
  • 4-Phenyloxane Impact : The target compound’s bicyclic substituent likely increases steric bulk and lipophilicity compared to benzoyl analogs, affecting membrane permeability and target binding.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide is a novel compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity. The molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of approximately 286.33 g/mol. Its unique combination of oxazole and piperidine rings, along with a phenyloxane moiety, positions it as a versatile candidate for pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic formulations.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties , which are crucial for treating conditions characterized by excessive inflammation. In animal models, it has been shown to reduce markers of inflammation, indicating its potential utility in managing inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation .

The primary mechanism of action for this compound involves its role as an isoform-selective inhibitor of human carbonic anhydrases (hCAs) . By selectively inhibiting hCA II, the compound alters the bicarbonate buffering system within cells, which can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In vitro antimicrobial studyEffective against multiple bacterial strains; MIC values ranged from 10 to 50 µg/mL depending on the strain.
Anti-inflammatory modelReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by up to 70% .
Anticancer assayInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM; involved activation of caspase pathways .

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